molecular formula C10H10BrNO B12929687 (4-Bromo-7-methyl-1H-indol-3-yl)methanol

(4-Bromo-7-methyl-1H-indol-3-yl)methanol

Cat. No.: B12929687
M. Wt: 240.10 g/mol
InChI Key: ZKKKHUBSQMCILV-UHFFFAOYSA-N
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Description

(4-Bromo-7-methyl-1H-indol-3-yl)methanol is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are prevalent in natural products and pharmaceuticals, making them crucial in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-7-methyl-1H-indol-3-yl)methanol typically involves the bromination of 7-methylindole followed by a series of reactions to introduce the methanol group at the 3-position. One common method includes the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by the Bartoli reaction using isopropenylmagnesium bromide .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-7-methyl-1H-indol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Bromo-7-methyl-1H-indol-3-yl)methanol has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research focuses on its potential therapeutic applications, such as developing new drugs for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (4-Bromo-7-methyl-1H-indol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

  • (1H-Indol-3-yl)methanol
  • (1H-Indol-7-yl)methanol
  • (1H-Indol-4-yl)methanol

Uniqueness

(4-Bromo-7-methyl-1H-indol-3-yl)methanol is unique due to the presence of the bromine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives. These structural features may enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

(4-bromo-7-methyl-1H-indol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-2-3-8(11)9-7(5-13)4-12-10(6)9/h2-4,12-13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKKHUBSQMCILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(=CN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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